(R)-Boroleu-(+)-pinanediol-hcl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1R)-3-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28BNO2.ClH/c1-9(2)6-13(17)16-18-12-8-10-7-11(14(10,3)4)15(12,5)19-16;/h9-13H,6-8,17H2,1-5H3;1H/t10-,11-,12+,13-,15-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIWVZUJBIPFACB-CDVUYJLHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@H](CC(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70677288 | |

| Record name | (1R)-3-Methyl-1-[(3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]butan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

779357-85-6 | |

| Record name | (1R)-3-Methyl-1-[(3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]butan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to (R)-Boroleu-(+)-pinanediol-HCl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (R)-Boroleu-(+)-pinanediol hydrochloride, a critical chiral intermediate in the synthesis of various therapeutic agents, most notably the proteasome inhibitor Bortezomib. This document outlines its chemical structure, IUPAC nomenclature, physicochemical properties, and detailed experimental protocols for its synthesis.

Chemical Structure and IUPAC Name

(R)-Boroleu-(+)-pinanediol hydrochloride is a chiral organoboron compound. The pinanediol group serves as a chiral auxiliary, enabling stereoselective synthesis.

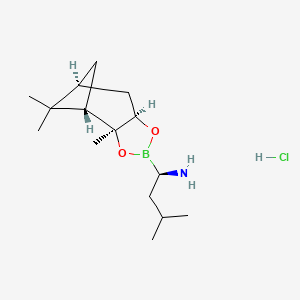

Chemical Structure:

(A simplified 2D representation. The full 3D structure can be found in chemical databases.)

IUPAC Name: (1R)-3-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butan-1-amine;hydrochloride[1].

Physicochemical Properties

A summary of the key physicochemical properties of (R)-Boroleu-(+)-pinanediol-HCl is presented in the table below. These computed properties are essential for understanding its behavior in various chemical processes.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₉BClNO₂ | PubChem[1] |

| Molecular Weight | 301.7 g/mol | PubChem[1] |

| Exact Mass | 301.1979870 Da | PubChem[1] |

| Appearance | White to off-white powder | Inno Pharmchem |

| Purity | ≥95.0% to ≥99.0% | Inno Pharmchem, Falcon Life Sciences[2][3] |

| Topological Polar Surface Area | 44.5 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 3 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

Role in Drug Development

This compound and its trifluoroacetate counterpart are crucial intermediates in the synthesis of Bortezomib, a first-in-class proteasome inhibitor used in the treatment of multiple myeloma and mantle cell lymphoma[4][5][6]. The boronic acid functionality and the specific stereochemistry provided by this intermediate are essential for the biological activity of Bortezomib, which targets the 26S proteasome, a key regulator of protein degradation in cells[5]. The use of this chiral building block allows for the efficient and stereocontrolled synthesis of the final active pharmaceutical ingredient (API)[4][7].

Experimental Protocols

The synthesis of this compound is a multi-step process that leverages the stereodirecting effect of the (+)-pinanediol chiral auxiliary. The key transformation is the Matteson homologation reaction. While specific process parameters can vary, the following represents a general, widely cited methodology.

Protocol 1: Synthesis of the α-chloro boronic ester intermediate

This protocol describes the Matteson homologation to create the key carbon-boron bond with the correct stereochemistry.

Materials:

-

(+)-Pinanediol isobutylboronate

-

Dichloromethane (CH₂Cl₂)

-

n-Butyllithium (n-BuLi) in hexanes

-

Diisopropylamine

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Zinc Chloride (ZnCl₂) (optional but recommended)

Procedure:

-

LDA Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diisopropylamine in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium to form lithium diisopropylamide (LDA).

-

Boronate Complex Formation: In a separate flask, dissolve (+)-pinanediol isobutylboronate and dichloromethane in anhydrous THF and cool to -100 °C using a liquid nitrogen/ether bath.

-

Homologation: Slowly add the prepared LDA solution to the boronic ester solution while maintaining the temperature at or below -95 °C. The reaction is highly exothermic and requires careful temperature control.

-

Rearrangement: After the addition is complete, stir the mixture for 15-30 minutes. The addition of a solution of anhydrous zinc chloride in THF can catalyze the rearrangement and improve the diastereomeric ratio[6].

-

Work-up: Allow the reaction to slowly warm to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent such as diethyl ether. The combined organic layers are then washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the crude α-chloro boronic ester. This intermediate is often used in the next step without further purification.

Protocol 2: Amination and Salt Formation

This protocol details the displacement of the chloride with an amino group and the subsequent formation of the hydrochloride salt.

Materials:

-

Crude (+)-Pinanediol (R)-1-chloro-3-methylbutane-1-boronate

-

Lithium hexamethyldisilazide (LiHMDS)

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether or dioxane)

Procedure:

-

Amination: Dissolve the crude α-chloro boronic ester in anhydrous THF and cool to -78 °C. Slowly add a solution of LiHMDS in THF. Stir the reaction at -78 °C for one hour, then allow it to warm to room temperature and stir for an additional two hours[8].

-

Deprotection and Salt Formation: Cool the reaction mixture to 0 °C. To obtain the hydrochloride salt, carefully add a solution of hydrochloric acid. This will protonate the amine and precipitate the hydrochloride salt.

-

Isolation: The precipitated solid can be collected by filtration, washed with a cold, non-polar solvent to remove impurities, and dried under vacuum to yield this compound.

Synthetic Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

References

- 1. (R)-BoroLeu-(+)-Pinanediol hydrochloride | C15H29BClNO2 | CID 46911940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. This compound, CasNo.779357-85-6 Falcon Life Sciences Pvt. Ltd China (Mainland) [shanxifaerken.lookchem.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. newdrugapprovals.org [newdrugapprovals.org]

- 7. nbinno.com [nbinno.com]

- 8. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to (R)-Boroleu-(+)-pinanediol-HCl: Synthesis, Properties, and Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of (R)-Boroleu-(+)-pinanediol hydrochloride, a critical chiral intermediate in the synthesis of advanced therapeutic agents. This document details its chemical identity, physical properties, and key synthetic methodologies, with a focus on its pivotal role in the production of the proteasome inhibitor Bortezomib. Furthermore, it elucidates the biochemical pathways influenced by the final drug product, offering valuable insights for researchers in oncology and drug discovery.

Chemical Identity and Properties

(R)-Boroleu-(+)-pinanediol hydrochloride is a chiral boron-containing amino acid derivative. Its unique structure makes it an essential building block for creating complex molecules with a high degree of stereochemical precision.[1]

| Identifier | Value | Source |

| CAS Number | 779357-85-6 | [2][3] |

| Molecular Formula | C15H29BClNO2 | PubChem |

| Molecular Weight | 301.7 g/mol | PubChem |

| IUPAC Name | (1R)-3-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butan-1-amine;hydrochloride | PubChem |

Synonyms:

-

(R)-Boroleucine-(1S,2S,3R,5S)-(+)-pinanediol ester hydrochloride

-

BoroLeu-(+)-Pinanediol-HCl

-

(R)-1-Amino-3-methylbutylboronic Acid Pinanediol Ester Hydrochloride[4]

-

(1R)-3-Methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.0]dec-4-yl]butan-1-amine hydrochloride[1]

Synthesis and Manufacturing

The synthesis of (R)-Boroleu-(+)-pinanediol-HCl is a multi-step process that relies on stereoselective reactions to achieve the desired chirality, which is crucial for the biological activity of the final drug product. A key transformation in this synthesis is the Matteson homologation.[5][6][7]

General Synthetic Workflow

The overall synthetic route to Bortezomib, which utilizes this compound as a key intermediate, can be conceptualized in the following stages:

Key Experimental Protocols

The following protocols are representative of the key steps in the synthesis of this compound and its subsequent conversion to Bortezomib.

Protocol 1: Matteson Homologation for the Synthesis of (+)-Pinanediol (R)-1-chloro-3-methylbutane-1-boronate [8]

This protocol describes the one-carbon homologation of a boronic ester using a chiral auxiliary to induce stereoselectivity.

-

Reactant Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., Argon), a solution of (+)-pinanediol isobutylboronate (1.0 equivalent) and dichloromethane (1.2 equivalents) in anhydrous tetrahydrofuran (THF) is prepared.

-

Reagent Preparation: In a separate flask, a solution of lithium diisopropylamide (LDA) is generated by slowly adding n-butyllithium (1.1 equivalents) to a solution of diisopropylamine (1.1 equivalents) in anhydrous THF at -78 °C.

-

Reaction: The solution of the boronic ester and dichloromethane is added to the LDA solution at -78 °C. The mixture is stirred for approximately 30 minutes.

-

Lewis Acid Addition: A solution of anhydrous zinc chloride (1.1 equivalents) in anhydrous THF is then added to the reaction mixture at -78 °C.

-

Reaction Progression: The reaction mixture is allowed to slowly warm to room temperature and is stirred overnight.

-

Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Amination and Salt Formation [8]

This protocol outlines the nucleophilic substitution of the chloro group with an amino group.

-

Reaction Setup: The crude (+)-pinanediol (R)-1-chloro-3-methylbutane-1-boronate is dissolved in anhydrous THF under an inert atmosphere and cooled to -78 °C.

-

Nucleophilic Substitution: A solution of lithium hexamethyldisilazide (LiHMDS) (1.1 equivalents) in THF is slowly added to the reaction mixture. The reaction is stirred at -78 °C for one hour and then allowed to warm to room temperature and stirred for an additional two hours.

-

Deprotection and Salt Formation: The resulting N-silylated intermediate is typically not isolated. To obtain the hydrochloride salt, the mixture is cooled, and HCl gas is bubbled through the solution, or an ethereal HCl solution is added to precipitate the (R)-Boroleu-(+)-pinanediol hydrochloride.

-

Isolation: The precipitated solid is collected by filtration, washed with a non-polar solvent (e.g., hexane), and dried under vacuum.

Protocol 3: Peptide Coupling with N-Boc-L-phenylalanine [9][10]

This step involves the formation of a peptide bond between the amino group of the boronic ester and the carboxylic acid of a protected amino acid.

-

Reactant Preparation: this compound (1.0 equivalent) and N-Boc-L-phenylalanine (1.05 equivalents) are dissolved in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF).

-

Activation and Coupling: A coupling reagent such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equivalents) is added to the mixture, followed by a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.5 equivalents). The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up and Purification: The reaction mixture is diluted with an organic solvent like ethyl acetate and washed sequentially with a mild acidic solution (e.g., 1 M HCl), a saturated aqueous solution of sodium bicarbonate, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be further purified by column chromatography.

Protocol 4: Deprotection of the Pinanediol Group [9][11]

The final step in the synthesis of Bortezomib involves the removal of the pinanediol protecting group to yield the free boronic acid.

-

Transesterification: The pinanediol-protected Bortezomib intermediate is dissolved in a biphasic solvent system, typically consisting of a hydrocarbon solvent like n-heptane or hexane and an alcohol such as methanol, in the presence of an aqueous acid (e.g., HCl).

-

Boronic Acid Exchange: An excess of a scavenger boronic acid, such as isobutylboronic acid, is added to the mixture. The reaction is stirred vigorously to facilitate the transesterification, where the pinanediol group is exchanged, releasing the free boronic acid of Bortezomib into the aqueous phase.

-

Isolation and Purification: The aqueous layer containing the product is separated. The pH is carefully adjusted, and the product is extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The final product is often purified by crystallization.

Application in Drug Development: The Synthesis of Bortezomib

This compound is a crucial starting material for the synthesis of Bortezomib, a first-in-class proteasome inhibitor used in the treatment of multiple myeloma and other cancers.[12][13] The stereochemistry of the leucine-derived boronic acid is essential for the potent and selective inhibition of the proteasome.

Mechanism of Action of the Final Product (Bortezomib)

Bortezomib exerts its therapeutic effect by reversibly inhibiting the 26S proteasome, a large protein complex responsible for degrading ubiquitinated proteins. This inhibition disrupts numerous cellular signaling pathways that are critical for cancer cell survival and proliferation.

Signaling Pathway of Proteasome Inhibition

The inhibition of the proteasome by Bortezomib leads to the accumulation of key regulatory proteins, ultimately triggering apoptosis (programmed cell death) in cancer cells.

By inhibiting the proteasome, Bortezomib prevents the degradation of IκBα. This leads to the sequestration of NF-κB in the cytoplasm, thereby inhibiting the transcription of pro-survival genes. Simultaneously, the stabilization of the tumor suppressor protein p53 leads to the activation of pro-apoptotic proteins, further driving the cancer cell towards apoptosis.

Conclusion

(R)-Boroleu-(+)-pinanediol hydrochloride is a cornerstone intermediate for the synthesis of the important anti-cancer drug Bortezomib. Its stereospecific synthesis, primarily through methods like the Matteson homologation, is critical for the efficacy of the final product. Understanding the detailed experimental protocols for its synthesis and the mechanism of action of the resulting drug is paramount for researchers and professionals in the field of drug development and oncology. This guide provides a foundational understanding of these aspects, serving as a valuable resource for further research and development efforts.

References

- 1. scilit.com [scilit.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound, CasNo.779357-85-6 Falcon Life Sciences Pvt. Ltd China (Mainland) [shanxifaerken.lookchem.com]

- 4. medkoo.com [medkoo.com]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Matteson Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 8. benchchem.com [benchchem.com]

- 9. luxembourg-bio.com [luxembourg-bio.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. nbinno.com [nbinno.com]

- 13. lookchem.com [lookchem.com]

The (R)-Boroleucine-(+)-pinanediol Moiety: A Chiral Synthon in Asymmetric Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-BoroLeu-(+)-pinanediol trifluoroacetate is a critical chiral intermediate, most notably utilized in the synthesis of the proteasome inhibitor Bortezomib.[1][2] Its stereochemical integrity is paramount for the biological activity of the final drug molecule. This technical guide elucidates the mechanism of action of the (+)-pinanediol group as a chiral auxiliary within this molecule, focusing on the key stereochemistry-defining step: the Matteson homologation. Detailed experimental protocols, quantitative data, and mechanistic visualizations are provided to offer a comprehensive resource for professionals in the field of drug development and asymmetric synthesis.

Introduction: A Chiral Building Block Approach

In the realm of asymmetric synthesis, where the three-dimensional arrangement of atoms is crucial for biological function, chiral auxiliaries are indispensable tools.[3] A chiral auxiliary is a stereogenic unit temporarily incorporated into a prochiral substrate to direct a stereoselective transformation.[3] The auxiliary is typically recovered for reuse after the desired stereocenter has been established.

(R)-BoroLeu-(+)-pinanediol trifluoroacetate functions as a chiral synthon or building block rather than a traditional, recoverable chiral auxiliary in its entirety. The leucine-derived boronic acid portion is incorporated into the final product. The stereocontrol in the synthesis of this intermediate is conferred by the (+)-pinanediol group, which acts as a potent and reliable chiral auxiliary.[4] The rigid, bicyclic structure of pinanediol creates a well-defined chiral environment that dictates the facial selectivity of key reactions.

Mechanism of Action: The Matteson Homologation

The cornerstone of the stereoselective synthesis of (R)-BoroLeu-(+)-pinanediol is the Matteson homologation reaction.[5] This powerful one-carbon chain extension of a boronic ester proceeds with exceptionally high diastereoselectivity, often exceeding 98-99%.[6][7]

The mechanism involves the following key steps:

-

Formation of the α-Chloro Boronic Ester: The starting material, an isobutylboronic acid ester of (+)-pinanediol, reacts with dichloromethyllithium (LiCHCl2). The lithium carbenoid adds to the boron atom to form a borate complex.[7][8]

-

Lewis Acid-Promoted Rearrangement: In the presence of a Lewis acid, typically zinc chloride, the borate complex undergoes a 1,2-migration of the isobutyl group from the boron to the adjacent carbon atom, displacing a chloride ion.[7][9] The rigid pinanediol auxiliary sterically shields one face of the molecule, forcing the isobutyl group to migrate to a specific face of the developing stereocenter. This rearrangement establishes the crucial chirality at the α-carbon. The transition state is believed to involve coordination of the Lewis acid to an oxygen atom of the pinanediol and a chlorine atom, facilitating the stereoselective migration.[7]

-

Nucleophilic Substitution: The resulting α-chloroboronic ester is then subjected to nucleophilic substitution with a source of ammonia, such as lithium hexamethyldisilazide (LiHMDS), to introduce the amino group with inversion of configuration.[3][4]

-

Deprotection and Salt Formation: Subsequent treatment with an acid, such as trifluoroacetic acid (TFA), removes the silyl protecting group from the nitrogen and forms the stable trifluoroacetate salt of the desired (R)-BoroLeu-(+)-pinanediol.[4]

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. CN107827916B - Synthesis method of (R) - (1-amino-3-methyl) butyl-1-pinanediol borate - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. Matteson Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. macmillan.princeton.edu [macmillan.princeton.edu]

- 9. Iterative Catalyst-Controlled Diastereoselective Matteson Homologations Enables the Selective Synthesis of Benzestrol Isomers - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Deep Dive: Comparing (R)-Boroleucine-(+)-pinanediol Trifluoroacetate and Hydrochloride Salts

For Researchers, Scientists, and Drug Development Professionals

(R)-Boroleucine-(+)-pinanediol, a critical chiral building block in the synthesis of proteasome inhibitors like Bortezomib, is commonly handled as either a trifluoroacetate (TFA) or a hydrochloride (HCl) salt.[1][2][3][4] The choice of the counterion can significantly influence the physicochemical properties, stability, and handling of this important intermediate, thereby impacting process development, formulation, and ultimately, the quality of the final active pharmaceutical ingredient (API).[5][6][7][8] This technical guide provides an in-depth comparison of the trifluoroacetate and hydrochloride salts of (R)-Boroleucine-(+)-pinanediol, offering insights into their properties, synthesis, and analytical characterization.

Core Physicochemical Properties: A Comparative Overview

While direct, publicly available quantitative data comparing the two salts is scarce, we can infer their likely properties based on the general characteristics of trifluoroacetate and hydrochloride salts of amino acid esters and other pharmaceutical compounds.[9][10][11][12][13] The following tables summarize the expected differences. Note: The quantitative values presented are illustrative and should be confirmed by experimental data.

Table 1: General Physicochemical Properties

| Property | (R)-Boroleucine-(+)-pinanediol Trifluoroacetate | (R)-Boroleucine-(+)-pinanediol Hydrochloride | Rationale & Considerations |

| Molecular Weight | 379.23 g/mol | 301.28 g/mol (free base) + 36.46 g/mol (HCl) = 337.74 g/mol | The trifluoroacetate counterion (CF₃COO⁻) is significantly heavier than the chloride ion (Cl⁻). This difference can impact formulation calculations and API content. |

| Appearance | Typically a white to off-white crystalline solid.[3] | Expected to be a white to off-white crystalline solid. | Both salts are generally crystalline solids, but their crystal habit and packing may differ, influencing properties like flowability and compressibility.[5] |

| Melting Point | ~160 °C | Expected to be in a similar or slightly higher range. | The melting point is influenced by the crystal lattice energy. Hydrochloride salts of amines are often highly crystalline with high melting points.[5] |

| Hygroscopicity | Generally low to moderate. | Can range from non-hygroscopic to very hygroscopic depending on the crystalline form. | The hygroscopicity of the salt is a critical parameter for handling and storage, affecting physical and chemical stability.[5][8] |

Table 2: Comparative Solubility Profile (Illustrative)

| Solvent | Trifluoroacetate Salt (mg/mL) | Hydrochloride Salt (mg/mL) | Key Considerations |

| Water | > 20 | > 50 | Hydrochloride salts of amines are generally more soluble in water than their corresponding free bases or other salts.[14] The solubility of the TFA salt can be influenced by the hydrophobic nature of the trifluoromethyl group.[11] |

| Methanol | > 50 | > 50 | Both salts are expected to be highly soluble in polar protic solvents. |

| Dichloromethane | ~10-20 | ~1-5 | The trifluoroacetate salt may exhibit better solubility in less polar organic solvents due to the nature of the counterion. |

| Acetonitrile | ~20-30 | ~5-10 | Similar to dichloromethane, the TFA salt may have an advantage in solubility in polar aprotic solvents. |

| Ethyl Acetate | < 1 | < 0.1 | Both salts are expected to have low solubility in non-polar solvents. |

Table 3: Stability Profile

| Condition | Trifluoroacetate Salt | Hydrochloride Salt | Impact on Drug Development |

| Solid-State Stability | Generally considered stable. The trifluoroacetate counterion can contribute to the stability of the compound.[3] | Generally stable, but can be susceptible to moisture if hygroscopic. | Long-term stability of the intermediate is crucial for storage and manufacturing. |

| Solution Stability (Aqueous) | Susceptible to hydrolysis of the pinanediol ester, especially at non-neutral pH. | Also susceptible to pinanediol ester hydrolysis. The rate of hydrolysis can be pH-dependent. | Pinanediol esters are known to be relatively stable to hydrolysis compared to other boronic esters, but this is a critical parameter to evaluate.[15][16][17][18] |

| Biocompatibility | Residual trifluoroacetic acid can be a concern in final drug products due to potential toxicity.[9][12] | Generally considered more biocompatible and is a common choice for pharmaceutical salts.[9][11][13] | For intermediates that may be carried over in trace amounts, the choice of a more biocompatible salt is advantageous. |

Synthesis and Salt Formation

The synthesis of (R)-Boroleucine-(+)-pinanediol salts is a multi-step process that requires careful control of stereochemistry.[4] The choice of the final salt form can be integrated into the final steps of the synthesis.

Synthetic Workflow Overview

Experimental Protocols

Detailed experimental protocols for the characterization and comparison of these two salts are crucial for making an informed decision in a drug development program.

Protocol 1: Determination of Aqueous Solubility

Objective: To determine and compare the equilibrium aqueous solubility of the trifluoroacetate and hydrochloride salts.

Methodology:

-

Preparation of Buffers: Prepare a series of aqueous buffers at different pH values relevant to physiological conditions (e.g., pH 1.2, 4.5, and 6.8).

-

Sample Preparation: Add an excess amount of each salt to separate vials containing a known volume of each buffer.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the solid phase from the solution by centrifugation and/or filtration.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: Calculate the solubility in mg/mL for each salt at each pH.

Protocol 2: Hydrolytic Stability Assessment

Objective: To evaluate and compare the hydrolytic stability of the pinanediol ester in both salt forms under different pH conditions.

Methodology:

-

Solution Preparation: Prepare solutions of each salt at a known concentration in the same series of aqueous buffers used for the solubility study.

-

Incubation: Store the solutions at a controlled temperature (e.g., 40°C) and protect from light.

-

Time-Point Sampling: Withdraw aliquots from each solution at predetermined time intervals (e.g., 0, 4, 8, 12, 24, 48 hours).

-

Analysis: Analyze the samples by HPLC to quantify the remaining amount of the intact boronic ester and the formation of any degradation products (e.g., the corresponding boronic acid).

-

Data Analysis: Plot the percentage of the remaining intact compound against time for each salt at each pH. Calculate the degradation rate constants to compare the stability.

Key Factors in Salt Selection

The decision to use the trifluoroacetate or hydrochloride salt depends on a variety of factors throughout the drug development lifecycle.

References

- 1. Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. luxembourg-bio.com [luxembourg-bio.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Analysis of Relationships Between Solid-State Properties, Counterion, and Developability of Pharmaceutical Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Impact of counterion on the chemical stability of crystalline salts of procaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00194J [pubs.rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. News - Differences in the environments in which TFA salts, acetate, and hydrochloride are used in peptide synthesis [gtpeptide.com]

- 13. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]

- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 15. researchgate.net [researchgate.net]

- 16. Stability of Boronic Esters to Hydrolysis: A Comparative Study | CiNii Research [cir.nii.ac.jp]

- 17. Stability of Boronic Esters to Hydrolysis : A Comparative Study | Semantic Scholar [semanticscholar.org]

- 18. Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Stability and Storage of (R)-Boroleu-(+)-pinanediol-hcl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for (R)-Boroleu-(+)-pinanediol-hcl. Boronic acids and their esters are crucial intermediates in organic synthesis and drug development; however, their inherent instability necessitates careful handling and storage to ensure their quality and efficacy. This document outlines the primary degradation pathways—hydrolysis and oxidation—and provides general protocols for assessing the stability of this compound.

Recommended Storage and Handling

Proper storage is critical to maintain the integrity of this compound. The compound is typically a powder and should be handled in a well-ventilated area, minimizing contact with skin and eyes.

| Parameter | Condition | Rationale |

| Temperature | Store at < -15°C.[1] | Minimizes the rate of potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Protects against oxidation and moisture. |

| Container | Keep in a tightly sealed container.[1][2] | Prevents exposure to moisture and atmospheric oxygen. |

| Location | Store in a cool, dry place.[2] | Reduces the risk of hydrolysis and other degradation. |

| Handling | Warm to room temperature before opening.[1] | Prevents condensation of moisture on the cold solid. |

Chemical Stability Profile

This compound, a pinanediol ester of a boronic acid, is susceptible to two primary degradation pathways: hydrolysis and oxidation. The pinanediol protecting group confers significant hydrolytic stability compared to other boronic esters, such as pinacol esters.[2][3] However, it offers little protection against oxidation.[4]

Hydrolytic Stability

Boronic esters exist in equilibrium with their corresponding boronic acid and diol in the presence of water.[2] The pinanediol esters are among the most stable to hydrolysis due to their thermodynamic stability.[2][3] The rate of hydrolysis is influenced by pH and the electronic properties of the substituents on the boronic acid.[1]

Caption: Reversible hydrolysis of this compound.

Oxidative Stability

A more significant degradation pathway for boronic acids and their esters is oxidation, particularly in the presence of reactive oxygen species (ROS).[4][5] This process, known as oxidative deboronation, leads to the cleavage of the carbon-boron bond to form an alcohol and boric acid.[4] The pinanediol group does not significantly hinder this oxidative degradation.[4] Studies on a peptide boronic acid derivative have shown that oxidation can be the primary degradation pathway under acidic, basic, and peroxide-induced stress conditions.[6]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Analytical Profile of (R)-Boroleu-(+)-pinanediol-HCl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and analytical methodologies for (R)-Boroleu-(+)-pinanediol hydrochloride, a key chiral intermediate in pharmaceutical synthesis. The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside comprehensive experimental protocols for acquiring these spectra.

Compound Overview

(R)-Boroleu-(+)-pinanediol hydrochloride is a chiral boron-containing amino alcohol derivative. Its unique structure makes it a valuable building block in the asymmetric synthesis of complex molecules, notably as a precursor for proteasome inhibitors used in therapeutic drug development.

| Property | Value |

| IUPAC Name | (1R)-3-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.0²,⁶]decan-4-yl]butan-1-amine;hydrochloride[1] |

| CAS Number | 779357-85-6[1] |

| Molecular Formula | C₁₅H₂₉BClNO₂[1] |

| Molecular Weight | 301.7 g/mol [1] |

Spectroscopic Data

While specific, authenticated spectra for (R)-Boroleu-(+)-pinanediol-HCl are not widely published, the following tables summarize the expected spectroscopic characteristics based on data from closely related analogs, such as the trifluoroacetate salt, and general principles of spectroscopic analysis for similar structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the structural integrity and stereochemistry of the molecule.

¹H-NMR (Proton NMR) Expected Chemical Shifts

| Protons | Expected Chemical Shift (δ) ppm | Multiplicity | Notes |

| Pinanediol moiety | 1.2 - 1.8 | Multiplets | A complex series of signals corresponding to the various protons of the pinane framework is expected in this region.[2] |

| Leucine side chain (CH₃)₂ | ~ 0.9 | Doublet | Two diastereotopic methyl groups of the leucine moiety. |

| Leucine side chain CH | ~ 1.5 - 1.7 | Multiplet | |

| Leucine side chain CH₂ | ~ 1.2 - 1.4 | Multiplet | |

| Leucine α-CH | ~ 2.8 - 3.2 | Multiplet | This proton is adjacent to the boron atom and the amine group, leading to a downfield shift. |

| NH₃⁺ | Broad | Singlet | The signal for the ammonium protons can be broad and may exchange with deuterium in D₂O. |

¹³C-NMR (Carbon NMR) Expected Chemical Shifts

| Carbon | Expected Chemical Shift (δ) ppm | Notes |

| Leucine side chain CH₃ | ~ 21 - 23 | |

| Leucine side chain CH | ~ 24 - 26 | |

| Leucine side chain CH₂ | ~ 40 - 43 | |

| Leucine α-C | ~ 45 - 55 | Attached to boron and nitrogen. |

| Pinanediol moiety | ~ 24 - 86 | A series of signals corresponding to the pinanediol framework. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch (Ammonium) | 3300 - 3500 | Strong, Broad | Characteristic of a primary amine salt (R-NH₃⁺). This broad envelope is a key feature.[3][4] |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong | From the leucine and pinanediol moieties. |

| N-H Bend (Ammonium) | 1560 - 1625 and 1500 - 1550 | Medium | Asymmetric and symmetric bending vibrations of the NH₃⁺ group.[4] |

| B-O Stretch | 1300 - 1400 | Strong | Characteristic of boronic esters. |

| C-N Stretch | 1000 - 1250 | Medium |

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique for this polar molecule.

| Parameter | Expected Value | Notes |

| Molecular Ion Peak [M]⁺ | ~ 266.2 m/z | This corresponds to the free amine form of the molecule after loss of HCl. In positive ion mode ESI, this would be observed. |

| [M+H]⁺ | ~ 267.2 m/z | The protonated molecule of the free amine. |

Experimental Protocols

The following are detailed methodologies for the key analytical experiments.

NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent such as Deuterium Oxide (D₂O), Methanol-d₄, or Dimethyl Sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical as it must dissolve the sample without interfering with the signals of interest.

-

Instrumentation : A high-resolution NMR spectrometer, typically with a field strength of 400 MHz or higher, is recommended for detailed structural analysis.

-

¹H-NMR Acquisition :

-

Acquire the spectrum at room temperature.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

To confirm the N-H protons, a D₂O exchange experiment can be performed. After acquiring the initial spectrum, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The disappearance of the NH₃⁺ signal confirms its assignment.[3]

-

-

¹³C-NMR Acquisition :

-

A proton-decoupled ¹³C NMR spectrum should be acquired.

-

Due to the lower natural abundance of ¹³C, a greater number of scans and a longer acquisition time will be necessary compared to ¹H-NMR.

-

IR Spectroscopy

-

Sample Preparation :

-

KBr Pellet Method : Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.[5]

-

Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.

-

-

Instrumentation : A Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition :

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the spectrometer and record the spectrum, typically over a range of 4000 to 400 cm⁻¹.

-

The final spectrum is presented in terms of absorbance or transmittance.

-

Mass Spectrometry

-

Sample Preparation : Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent system, such as a mixture of acetonitrile and water or methanol. To aid ionization in positive ion mode, a small amount of formic acid can be added.[6]

-

Instrumentation : A mass spectrometer equipped with an Electrospray Ionization (ESI) source. This can be coupled with a liquid chromatography system (LC-MS) for purity analysis or used with direct infusion.

-

Data Acquisition :

-

Introduce the sample solution into the ESI source.

-

Acquire the mass spectrum in positive ion mode over a suitable mass-to-charge (m/z) range (e.g., 50-500).

-

The instrument parameters (e.g., capillary voltage, cone voltage, source temperature) should be optimized to achieve good signal intensity and minimize fragmentation.

-

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

- 1. (R)-BoroLeu-(+)-Pinanediol hydrochloride | C15H29BClNO2 | CID 46911940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (R)-BoroLeu-(+)-Pinanediol trifluoroacetate | 179324-87-9 | Benchchem [benchchem.com]

- 3. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. echemi.com [echemi.com]

- 6. benchchem.com [benchchem.com]

The Enduring Legacy of Pinanediol: A Technical Guide to a Cornerstone Chiral Auxiliary

For researchers, scientists, and drug development professionals, the quest for stereochemical control is a paramount challenge. This technical guide provides an in-depth exploration of the discovery, development, and application of pinanediol-based chiral auxiliaries, workhorses of asymmetric synthesis that continue to enable the efficient construction of complex chiral molecules.

Derived from the readily available and inexpensive chiral pool starting material, α-pinene, pinanediol has established itself as a versatile and reliable chiral auxiliary.[1][2] Its rigid bicyclic structure provides a well-defined steric environment, facilitating high levels of diastereoselectivity in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.[1] This guide delves into the historical context of its development, presents quantitative data on its performance in key transformations, provides detailed experimental protocols, and illustrates the underlying principles of stereochemical control.

A Historical Perspective: From Borane Chemistry to Asymmetric Synthesis

The story of pinanediol as a chiral auxiliary is intrinsically linked to the pioneering work of Nobel laureate Herbert C. Brown on organoboranes and the subsequent development of the Matteson homologation reaction by Donald S. Matteson.[3][4][5] Brown's extensive research in the mid-20th century laid the foundation for hydroboration and the versatile chemistry of boranes.[3][6][7] Building upon this, Matteson's development in the 1980s of the asymmetric homologation of boronic esters using chiral diols, prominently including pinanediol, marked a significant breakthrough in asymmetric synthesis.[5][8][9] This methodology provided a reliable and highly stereoselective route for the iterative construction of chiral centers, particularly for the synthesis of α-amino acids and complex polyols.[1][10][11]

Core Applications and Performance

Pinanediol-based chiral auxiliaries have been successfully employed in a range of asymmetric transformations. The following sections detail their application in key reactions, supported by quantitative data on their performance.

The Matteson Homologation

The Matteson homologation is arguably the most significant application of pinanediol chiral auxiliaries.[1][12] This reaction involves the reaction of a pinanediol boronic ester with a dihalomethyllithium reagent, followed by nucleophilic displacement of the halide to create a new stereocenter with high diastereoselectivity.[10][13]

| Substrate (R in R-B(O₂pin)) | Nucleophile | Diastereomeric Excess (d.e.) | Yield (%) |

| n-Butyl | CH₂ClLi / MeMgBr | >99% | 85% |

| Isobutyl | CH₂ClLi / PhMgBr | >99% | 82% |

| Cyclohexyl | CH₂ClLi / n-BuLi | 99% | 90% |

| Phenyl | CH₂ClLi / MeMgBr | 93.7% | High |

Data compiled from multiple sources.[2][8]

Asymmetric Aldol Reactions

Pinanediol auxiliaries, attached to a carbonyl compound as a boronate ester, facilitate highly diastereoselective aldol additions. The rigid pinane framework effectively shields one face of the enolate, directing the approach of the aldehyde.[14] The stereochemical outcome is often rationalized by the Zimmerman-Traxler transition state model.[14]

| Aldehyde | Ketone/Ester Moiety | Diastereomeric Ratio (d.r.) | Yield (%) |

| Benzaldehyde | Pinanediol propionate | >95:5 | 85% |

| Isobutyraldehyde | Pinanediol propionate | >95:5 | 80% |

| Acetaldehyde | Pinanediol acetate | >90:10 | 75% |

Data is representative of typical results.[14]

Asymmetric Diels-Alder Reactions

Chiral dienophiles derived from pinanediol have been utilized in asymmetric Diels-Alder reactions to control the facial selectivity of the cycloaddition.[15]

| Diene | Dienophile | Diastereomeric Excess (d.e.) | Yield (%) |

| Cyclopentadiene | Pinanediol acrylate | >90% | 88% |

| Isoprene | Pinanediol fumarate | 85% | 75% |

| 1,3-Butadiene | Pinanediol-1,3-butadienylboronate | Single stereoisomer | 84% |

Data compiled from multiple sources.[1][15]

Experimental Protocols

Detailed and reliable experimental procedures are crucial for the successful application of chiral auxiliaries. The following are representative protocols for the synthesis of a pinanediol boronic ester and its subsequent use in a Matteson homologation.

Synthesis of (+)-Pinanediol from (+)-α-Pinene

This protocol is adapted from the method described in patent CN102584538A.[16]

Materials:

-

(+)-α-Pinene

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Sodium bisulfite (NaHSO₃)

-

Diethyl ether

Procedure:

-

A solution of (+)-α-pinene in ethanol is prepared in a reaction vessel equipped with a stirrer and a thermometer.

-

The solution is cooled to 0-5 °C in an ice bath.

-

A pre-cooled aqueous solution of KMnO₄ and NaOH is added dropwise to the stirred reaction mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction is stirred for an additional 2-4 hours at 5-10 °C.

-

The reaction is quenched by the slow addition of an aqueous solution of NaHSO₃ until the purple color disappears and a brown precipitate of MnO₂ forms.

-

The mixture is filtered, and the filtrate is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude (+)-pinanediol.

-

The crude product can be purified by recrystallization from a suitable solvent such as hexane.

Asymmetric Matteson Homologation of a Pinanediol Boronic Ester

This protocol describes the asymmetric homologation of an alkyl boronic ester to a chiral α-chloro boronic ester.[2]

Materials:

-

(+)-Pinanediol alkylboronate (1.0 equiv)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

n-Butyllithium (n-BuLi) in hexanes (1.0 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Zinc Chloride (ZnCl₂), anhydrous (0.6-2.0 equiv)

Procedure:

-

To a solution of anhydrous CH₂Cl₂ in anhydrous THF at -100 °C (liquid nitrogen/ether bath), add n-BuLi in hexanes dropwise to generate (dichloromethyl)lithium in situ.

-

To this solution, add the (+)-pinanediol alkylboronate in anhydrous THF dropwise, maintaining the temperature at -100 °C.

-

Stir the reaction mixture at this temperature for a short period to allow for the formation of the borate complex.

-

Add a solution of anhydrous ZnCl₂ in THF to the reaction mixture.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the rearrangement is complete (monitored by TLC or GC).

-

The reaction is then quenched, and the product, the (+)-pinanediol (αS)-α-chloroalkylboronate, is isolated and purified. This product can be used in subsequent steps, such as reaction with a Grignard reagent, to introduce another substituent with high stereocontrol.[2]

Principles of Stereochemical Control and Visualization

The high degree of stereocontrol exerted by the pinanediol auxiliary is a direct consequence of its rigid bicyclic framework, which creates a highly differentiated steric environment around the reactive center.

Matteson Homologation Stereochemical Model

In the Matteson homologation, the incoming (dihalomethyl)lithium reagent adds to the less hindered face of the boron atom of the pinanediol boronic ester. Subsequent 1,2-migration of the alkyl group from boron to the adjacent carbon occurs with inversion of configuration at that carbon, leading to the formation of the α-halo boronic ester with high diastereoselectivity.

Zimmerman-Traxler Model for Aldol Reactions

The diastereoselectivity in aldol reactions using pinanediol-derived boron enolates is often explained by the Zimmerman-Traxler model, which postulates a chair-like six-membered transition state. The bulky pinane group of the chiral auxiliary occupies an equatorial position, forcing the substituent on the enolate into an axial or equatorial position, which in turn directs the facial approach of the aldehyde.

Conclusion

Pinanediol-based chiral auxiliaries have proven to be invaluable tools in asymmetric synthesis for over four decades. Their low cost, high recyclability, and the high levels of stereocontrol they impart in a variety of powerful transformations, most notably the Matteson homologation, ensure their continued relevance in both academic research and industrial drug development. This guide provides a solid foundation for understanding and applying this remarkable chiral auxiliary in the synthesis of enantiomerically enriched molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. scispace.com [scispace.com]

- 4. Herbert C. Brown - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Herbert C. Brown: 1979 Nobel Prize in Chemistry - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

- 7. researchgate.net [researchgate.net]

- 8. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]

- 9. Matteson Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 10. proquest.com [proquest.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. m.youtube.com [m.youtube.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Matteson Homologation Reaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Matteson homologation is a powerful and versatile chemical transformation that enables the stereoselective one-carbon extension of boronic esters. This reaction proceeds through the addition of an α-halocarbanion to a boronic ester, followed by a stereospecific 1,2-migration, to yield an α-haloboronic ester. A key feature of this methodology is the ability to exert precise control over stereochemistry, typically through the use of chiral auxiliaries on the boron atom.[1][2] This has established the Matteson reaction as an invaluable tool for the iterative construction of molecules with multiple contiguous stereocenters, a common challenge in the synthesis of complex natural products and pharmaceutical agents.[2][3][4] This guide provides a comprehensive overview of the reaction's core principles, mechanism, stereochemical control, and applications, supplemented with detailed experimental protocols and quantitative data.

Core Principles and Reaction Mechanism

The Matteson homologation facilitates the insertion of a methylene group (or a substituted carbon) into a carbon-boron bond of a boronic ester.[5][6] The overall transformation converts a starting boronic ester, R-B(OR')₂, into a homologated α-haloboronic ester, R-CH(X)-B(OR')₂, where X is typically chlorine or bromine. This product is a versatile intermediate that can be subjected to nucleophilic substitution with a wide array of nucleophiles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high stereofidelity.[3][7]

The reaction is typically carried out at low temperatures (e.g., -78 °C) and involves the in situ generation of a lithium carbenoid from a dihalomethane and a strong base like n-butyllithium (n-BuLi).[5][8]

The mechanism proceeds through three key steps:

-

Carbenoid Addition: The nucleophilic α-halomethyl)lithium reagent attacks the electrophilic boron atom of the boronic ester. This forms a tetracoordinate boronate species, often referred to as an "ate" complex.[5][6]

-

1,2-Anionic Rearrangement: The crucial step involves a 1,2-migration of the R group from the boron to the adjacent carbon atom.[7][8] This rearrangement occurs with concomitant expulsion of a halide ion (the leaving group). This migration is stereospecific, occurring with retention of configuration at the migrating carbon.

-

Product Formation: The result of this rearrangement is the formation of the one-carbon extended α-haloboronic ester.

A Lewis acid, such as zinc chloride (ZnCl₂), is sometimes added to coordinate with the halide on the carbenoid, making it a better leaving group and facilitating the forward reaction.[8][9] The low reaction temperature is critical as the intermediate boronate complexes are stable at -78 °C, which prevents multiple insertions of the carbenoid reagent.[5][6]

Stereochemical Control

A defining feature of the Matteson homologation is its application in asymmetric synthesis. By using a chiral diol, such as pinanediol or a C₂-symmetric diol, to form the boronic ester, the reaction can proceed with high diastereoselectivity.[1][10] The chiral auxiliary directs the incoming carbenoid to one face of the boron atom, and the subsequent 1,2-migration establishes a new stereocenter with a predictable configuration.[2][8]

The stereochemical outcome is almost exclusively controlled by the chiral diol in a substrate-controlled manner, generally yielding the 1,2-anti configured product.[8][10] This reliability allows for the iterative application of the Matteson reaction to build up complex carbon chains with multiple, well-defined stereocenters, making it a cornerstone of modern asymmetric synthesis.[2][4]

Quantitative Data Summary

The Matteson homologation is effective for a range of substrates. The following table summarizes representative data for the homologation of various boronic esters, highlighting the typical yields and diastereoselectivity achieved.

| Substrate (Boronic Ester) | Reagents | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |

| Pinacol Isopropylboronate | CH₂Cl₂, n-BuLi, THF | α-Chloro-isopropyl boronate | ~85% | N/A | [1] |

| (S,S)-1,2-dicyclohexylethane-1,2-diol cyclohexylboronate | CH₂Cl₂, LDA, THF | Homologated α-chloro boronate | 95% | >99:1 | [8] |

| Pinacol n-butylboronate | CH₂Cl₂, n-BuLi, Et₂O | Homologated α-chloro boronate | 80% | N/A | [11] |

| Pinanediol n-propylboronate | CH₂Cl₂, n-BuLi, THF; then EtMgBr | Secondary alcohol after oxidation | 83% | 96:4 | [12] |

| Pinanediol sec-butylboronate | CH₂Cl₂, n-BuLi, THF; then n-BuMgBr | Secondary alcohol after oxidation | 80% | 98:2 | [12] |

Note: Yields and d.r. values are highly dependent on the specific substrate, chiral auxiliary, and reaction conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative protocols for the Matteson homologation and a subsequent nucleophilic substitution.

Protocol 4.1: General Procedure for Matteson Homologation

This protocol describes the one-carbon homologation of a boronic ester using dichloromethyllithium generated in situ.

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is assembled.

-

Reagent Charging: The flask is charged with the boronic ester (1.0 eq) and anhydrous tetrahydrofuran (THF, approx. 0.2 M). Dichloromethane (CH₂Cl₂, 1.5 eq) is added via syringe.

-

Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.

-

Carbenoid Generation and Reaction: A solution of n-butyllithium (n-BuLi, 1.2 eq) in hexanes is added dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C.

-

Reaction Progression: The mixture is stirred at -78 °C for 1-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Warming and Quench: After completion, the reaction is allowed to warm slowly to room temperature over several hours or overnight.[5]

-

Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer is extracted three times with diethyl ether (Et₂O) or ethyl acetate (EtOAc).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The crude α-haloboronic ester is then purified by flash column chromatography on silica gel.

Protocol 4.2: Nucleophilic Substitution of the α-Chloroboronic Ester

The product from the homologation is a valuable intermediate for forming new C-C bonds.

-

Apparatus Setup: A flame-dried flask is charged with the purified α-chloroboronic ester (1.0 eq) and dissolved in anhydrous THF under a nitrogen atmosphere.

-

Cooling: The solution is cooled to -78 °C.

-

Nucleophile Addition: A solution of a Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 eq) or an organolithium reagent is added dropwise.

-

Reaction: The mixture is stirred at -78 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2-4 hours.

-

Oxidative Workup (if alcohol is desired): To obtain the corresponding alcohol, the reaction mixture is cooled to 0 °C and treated with an aqueous solution of sodium hydroxide (3M) followed by the dropwise addition of hydrogen peroxide (30% aq.). The mixture is stirred vigorously for several hours until the oxidation is complete.

-

Purification: The final product is isolated via standard aqueous workup and purified by column chromatography.

Applications in Drug Development and Recent Advances

The Matteson homologation's capacity for building stereochemically rich structures makes it highly relevant to drug development. Many bioactive molecules possess chiral centers that are crucial for their efficacy, and this reaction provides a reliable method for their construction. For instance, it has been applied to the synthesis of pheromones, functionalized amino acids, and polyketide natural products.[3][12]

Recent advances have further expanded the utility of the Matteson reaction:

-

Flow Chemistry: The reaction is well-suited to continuous flow conditions, which allows for the safe handling of reactive organolithium species, precise temperature control, and rapid reaction times, making the process more scalable and efficient.[11][13] A single homologation can be completed in under 20 seconds using a flow reactor.[11]

-

Catalytic Variants: Research into catalytic, enantioselective versions of the Matteson reaction aims to reduce the need for stoichiometric chiral auxiliaries, representing a more atom-economical approach.[2][12]

-

Reagent Control: While substrate control using chiral boronates is classic, reagent-controlled homologations using chiral carbenoids or lithiated carbamates have also been developed, offering alternative strategies for asymmetric induction.[12][14]

Conclusion

The Matteson homologation reaction is a foundational tool in modern organic synthesis, particularly for the asymmetric construction of carbon skeletons. Its high stereoselectivity, operational simplicity, and the versatility of its products make it an enduring and powerful strategy for synthetic chemists. For professionals in drug development, mastering this reaction provides a direct and reliable pathway to complex chiral molecules, accelerating the synthesis of novel therapeutic candidates. The continued evolution of this methodology, particularly through the adoption of flow chemistry, ensures its relevance and utility for years to come.

References

- 1. Matteson Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 2. Iterative Catalyst-Controlled Diastereoselective Matteson Homologations Enables the Selective Synthesis of Benzestrol Isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Syntheses of Marine Natural Products via Matteson Homologations and Related Processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Matteson Reactions | NROChemistry [nrochemistry.com]

- 6. m.youtube.com [m.youtube.com]

- 7. youtube.com [youtube.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. youtube.com [youtube.com]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Studies on a catalytic version of the Matteson asymmetric homologation reaction - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00604E [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols: Asymmetric Synthesis of α-Amino Acids Using (R)-Boroleu-(+)-pinanediol-HCl

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the asymmetric synthesis of α-amino acids utilizing (R)-Boroleu-(+)-pinanediol hydrochloride. This method leverages the well-established Matteson homologation reaction, a powerful tool for the stereocontrolled formation of carbon-carbon and carbon-heteroatom bonds. The use of (+)-pinanediol as a chiral auxiliary ensures high diastereoselectivity in the key homologation step, leading to the synthesis of enantioenriched α-amino acids.

(R)-Boroleu-(+)-pinanediol trifluoroacetate, a closely related compound, is a key intermediate in the synthesis of the proteasome inhibitor Bortezomib, highlighting the industrial relevance of this class of reagents.[1][2] The protocols outlined below are based on established methodologies for the Matteson homologation and subsequent transformations to yield the desired α-amino acid products.[3][4][5][6][7]

I. General Workflow

The overall synthetic strategy involves a three-stage process:

-

Matteson Homologation: The starting (R)-Boroleu-(+)-pinanediol is homologated using a halomethyllithium reagent to generate an α-halo boronic ester. This reaction proceeds with high diastereoselectivity, controlled by the (+)-pinanediol chiral auxiliary.[3][5]

-

Introduction of the Amino Group: The α-halo boronic ester undergoes nucleophilic substitution with a nitrogen-containing nucleophile, such as sodium azide or lithium hexamethyldisilazide (LiHMDS), to introduce the amino group precursor.[4][5]

-

Deprotection and Conversion to the α-Amino Acid: The resulting α-azido or N-protected amino boronic ester is then reduced (in the case of the azide) and deprotected to yield the final α-amino acid.[3][5] The pinanediol auxiliary is typically removed by transesterification.[5][8][9][10]

Diagram of the General Workflow:

Caption: General workflow for the asymmetric synthesis of α-amino acids.

II. Experimental Protocols

Protocol 1: Matteson Homologation of (R)-Boroleu-(+)-pinanediol

This protocol describes the one-carbon chain extension of the starting boronic ester to form the corresponding α-chloro boronic ester.[3][5]

Materials:

-

(R)-Boroleu-(+)-pinanediol hydrochloride

-

Anhydrous tetrahydrofuran (THF)

-

Dichloromethane (CH₂Cl₂)

-

n-Butyllithium (n-BuLi) in hexanes

-

Zinc chloride (ZnCl₂), anhydrous

-

Anhydrous sodium sulfate or magnesium sulfate

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and an inert gas inlet, add a solution of dichloromethane in anhydrous THF at -100 °C.

-

Slowly add a solution of n-butyllithium in hexanes while maintaining the temperature below -95 °C to generate dichloromethyllithium (LiCHCl₂). Stir the resulting suspension for 30 minutes.

-

In a separate flask, dissolve (R)-Boroleu-(+)-pinanediol hydrochloride in anhydrous THF and cool to -78 °C.

-

Slowly add the solution of the boronic ester to the pre-formed LiCHCl₂ suspension at -100 °C.

-

After the addition is complete, allow the reaction mixture to stir at -78 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours.

-

Cool the reaction mixture to 0 °C and add a solution of anhydrous zinc chloride in THF.

-

Stir the mixture at room temperature overnight.

-

Quench the reaction by the addition of saturated aqueous ammonium chloride.

-

Extract the product with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude α-chloro boronic ester.

-

The crude product can be purified by column chromatography on silica gel.

Protocol 2: Nucleophilic Azidation of the α-Chloro Boronic Ester

This protocol details the introduction of the azide group, a precursor to the amine.[4]

Materials:

-

α-Chloro boronic ester (from Protocol 1)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Sodium azide (NaN₃)

-

Diethyl ether or ethyl acetate

-

Deionized water

-

Brine

Procedure:

-

Dissolve the α-chloro boronic ester in anhydrous DMF in a round-bottom flask under an inert atmosphere.

-

Add sodium azide to the solution and stir the mixture at room temperature. The reaction progress can be monitored by TLC. The reaction typically takes 8-10 hours to reach completion.[4]

-

Once the reaction is complete, pour the mixture into water and extract with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-azido boronic ester.

-

The product can be further purified by column chromatography if necessary.

Protocol 3: Reduction of the Azide and Deprotection to the α-Amino Acid

This protocol describes the conversion of the α-azido boronic ester to the final α-amino acid.

Materials:

-

Crude α-azido boronic ester (from Protocol 2)

-

Methanol (MeOH)

-

10% Palladium on carbon (Pd/C)

-

Hydrogen gas (H₂) supply (balloon or Parr shaker)

-

Diethyl ether

-

Phenylboronic acid

-

Deionized water

Procedure:

Part A: Reduction of the Azide

-

Dissolve the crude α-azido boronic ester in methanol.

-

Add a catalytic amount of 10% Pd/C to the solution.

-

Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

-

Concentrate the filtrate to yield the crude α-amino boronic ester.

Part B: Deprotection of the Pinanediol Group [3][5]

-

Dissolve the crude α-amino boronic ester in a mixture of diethyl ether and water.

-

Add phenylboronic acid and stir the mixture vigorously for several hours.

-

Separate the aqueous layer, which contains the free α-amino boronic acid. The (+)-pinanediol can be recovered from the organic layer.

-

The aqueous solution of the α-amino boronic acid can then be carefully acidified with HCl to yield the hydrochloride salt of the final α-amino acid.

-

The final product can be isolated by lyophilization or crystallization.

III. Quantitative Data

The diastereoselectivity of the Matteson homologation reaction using (+)-pinanediol as a chiral auxiliary typically exceeds 98%, leading to high enantiomeric purity of the final α-amino acid.[3] The yields for each step can vary depending on the specific substrate and reaction conditions.

| Step | Transformation | Reagents | Typical Yield (%) | Diastereomeric/Enantiomeric Excess |

| 1 | Matteson Homologation | LiCHCl₂, ZnCl₂ | 70-90 | >98% de |

| 2 | Azidation | NaN₃, DMF | 80-95 | >98% ee |

| 3 | Reduction & Deprotection | H₂, Pd/C; PhB(OH)₂ | 75-90 | >98% ee |

Note: The yields and stereoselectivities are generalized from literature precedents and may require optimization for specific substrates.

IV. Logical Relationships and Key Intermediates

The following diagram illustrates the key transformations and intermediates in the synthesis.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. universaar.uni-saarland.de [universaar.uni-saarland.de]

- 5. Synthesis of biologically active boron-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of α-aminoboronic acids - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00886G [pubs.rsc.org]

- 8. Observations on the deprotection of pinanediol and pinacol boronate esters via fluorinated intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. WO1994021668A1 - Removal of boronic acid protecting groups by transesterification - Google Patents [patents.google.com]

Application Notes: (R)-Boroleu-(+)-pinanediol-HCl in the Convergent Synthesis of Bortezomib

Introduction

Bortezomib is a first-in-class dipeptidyl boronic acid analogue that functions as a reversible inhibitor of the 26S proteasome, a key cellular component in protein degradation.[1][2] Approved for treating multiple myeloma and mantle cell lymphoma, its synthesis is a critical process for pharmaceutical manufacturing.[1] A convergent synthesis approach is favored for its efficiency, atom economy, and higher yields compared to linear methods.[1]

A pivotal intermediate in this convergent strategy is the chiral aminoboronic ester, (R)-Boroleu-(+)-pinanediol hydrochloride (or its trifluoroacetate salt, CAS 179324-87-9).[3][4] This compound serves as the cornerstone for establishing the correct stereochemistry of the final drug product. The (+)-pinanediol group acts as a chiral auxiliary, directing the stereoselective formation of the boroleucine moiety, and is removed in the final synthetic step.[5] These notes provide detailed protocols for the key transformations involving this intermediate: the peptide coupling to form the core structure of Bortezomib and the subsequent deprotection to yield the active pharmaceutical ingredient.

Core Synthetic Strategy

The synthesis involves the coupling of two key fragments:

-

(R)-Boroleu-(+)-pinanediol ammonium salt : The chiral boronic acid component.

-

N-pyrazinoyl-L-phenylalanine : The dipeptide side chain.

This coupling is typically mediated by a peptide coupling agent, such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU), which is highly efficient and effective at suppressing racemization of the L-phenylalanine stereocenter.[1][6] The resulting pinanediol-protected Bortezomib is then deprotected to yield the final product.

Experimental Protocols

Protocol 1: Synthesis of (1S,2S,3R,5S)-Pinanediol N-pyrazinoyl-L-phenylalanine-(R)-boronoleucine

This protocol details the peptide coupling reaction between the (R)-Boroleu-(+)-pinanediol ammonium salt and N-pyrazinoyl-L-phenylalanine using TBTU as the condensing agent.

Principle: The reaction proceeds via the activation of the carboxylic acid group of N-pyrazinoyl-L-phenylalanine by TBTU. This forms a highly reactive O-acylisourea intermediate (an OBt active ester) that is susceptible to nucleophilic attack by the primary amine of the boroleucine fragment, forming a stable amide (peptide) bond with minimal risk of racemization.[6][7][8] A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is used to neutralize the ammonium salt and facilitate the reaction.

Materials:

-

(R)-Boroleu-(+)-pinanediol ammonium salt (HCl or TFA salt)

-

N-pyrazinoyl-L-phenylalanine

-

TBTU (1.1 equivalents)

-

Diisopropylethylamine (DIPEA) (2.5-3.0 equivalents)

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

-

Ethyl Acetate

-

Aqueous work-up solutions (e.g., citric acid solution, brine)

Procedure:

-

Suspend the (R)-Boroleu-(+)-pinanediol ammonium salt (1.0 eq), N-pyrazinoyl-L-phenylalanine (1.0 eq), and TBTU (1.1 eq) in anhydrous dichloromethane.[9]

-

Cool the suspension to approximately -5 °C using an ice-salt bath.

-

Under vigorous stirring, add a solution of DIPEA (3.1 eq) in dichloromethane dropwise over 2 hours, maintaining the internal temperature at -5 °C.[9]

-

Continue stirring the reaction mixture at -5 °C for an additional 1.5 hours.

-

Allow the reaction to warm to room temperature and monitor for completion using an appropriate method (e.g., TLC or LC-MS).

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate.

-

Wash the organic solution sequentially with a citric acid solution, water, and brine to remove the urea byproduct and excess reagents.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product, (1S,2S,3R,5S)-Pinanediol N-pyrazinoyl-L-phenylalanine-(R)-boronoleucine.

-

The product can be further purified by crystallization if necessary.

Protocol 2: Deprotection of the Pinanediol Group to Yield Bortezomib

This protocol describes the removal of the (+)-pinanediol chiral auxiliary via transesterification to produce Bortezomib.